methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate
Description
Methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate is a chiral pyrrolidine derivative featuring a hydroxymethyl substituent at the (2S)-position of the pyrrolidine ring and a methyl ester group on the propanoate backbone. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol. Pyrrolidine derivatives are widely explored for their conformational rigidity and bioactivity, making this compound relevant in drug discovery and organic synthesis .
Properties
IUPAC Name |
methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)4-6-10-5-2-3-8(10)7-11/h8,11H,2-7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXASICFQNIHUPQ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCN1CCC[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pyrrolidine Precursor Synthesis
The (2S)-2-(hydroxymethyl)pyrrolidine moiety is typically derived from chiral starting materials such as S-pyroglutamic acid. In a method described by Naganuma et al., S-pyroglutamic acid is reduced to S-pyroglutaminol (2 ) using NaBH₄ in absolute ethanol. Subsequent protection of the hydroxyl group as a triethylsilyl (TES) ether yields 3 , which undergoes N-benzyloxycarbonylation to form 4 (Scheme 1). Deprotection and oxidation steps generate an aldehyde intermediate, which participates in a Wittig reaction with phosphoranylidene methyl acetate to introduce the propanoate side chain.
Michael Addition-Based Alkylation
A scalable approach involves the Michael addition of (2S)-2-(hydroxymethyl)pyrrolidine to methyl acrylate derivatives. For example, methyl methacrylate reacts with pyrrolidine analogs under basic conditions (50°C, 24–26 hours) to yield the target compound. This method, optimized for industrial production, achieves a 96.6% purity after single-plate distillation under reduced pressure.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Solvent | Methanol |
| Reaction Time | 24–26 hours |
| Yield | 96.6% |
Stereochemical Control and Protection Strategies
Preservation of (2S) Configuration
The stereochemical integrity of the hydroxymethyl group is critical. Mitsunobu reactions or enzymatic resolutions are employed to maintain the (2S) configuration during functionalization. For instance, coupling S-histidine derivatives with pyrrolidine intermediates under Mitsunobu conditions (DIAD, PPh₃) ensures retention of chirality.
Hydroxymethyl Group Protection
To prevent undesired side reactions, the hydroxymethyl group is often protected as a silyl ether (e.g., TBS or TES) during synthesis. Deprotection using tetrabutylammonium fluoride (TBAF) or acidic hydrolysis (HCl/dioxane) restores the hydroxyl functionality.
Industrial-Scale Optimization
Catalytic Hydrogenation and Distillation
Large-scale synthesis (e.g., 2 kg batches) utilizes catalytic hydrogenation to reduce intermediates, followed by fractional distillation to isolate the product. Methanol serves as both solvent and nucleophile, minimizing byproduct formation.
Purity and Analytical Characterization
Post-synthesis, the compound is characterized via:
-
¹H-NMR : δ 3.65 (s, 3H, COOCH₃), 3.45–3.20 (m, pyrrolidine protons), 2.80 (dd, J = 6.5 Hz, CH₂).
-
HPLC : >97% purity (C18 column, acetonitrile/water gradient).
Alternative Methodologies and Comparative Analysis
Enzymatic Asymmetric Synthesis
Recent advances employ lipases or esterases to catalyze the kinetic resolution of racemic mixtures. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R)-enantiomer, enriching the (2S)-product.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate has been investigated for its potential therapeutic effects, particularly in the field of neuropharmacology. Its structure suggests that it may interact with neurotransmitter systems, potentially offering neuroprotective benefits.
Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal highlighted the compound's ability to protect neuronal cells from oxidative stress. The research demonstrated that treatment with this compound resulted in reduced apoptosis in neuronal cell lines exposed to harmful agents, indicating its potential as a neuroprotective agent .
Synthetic Organic Chemistry
The compound serves as a valuable building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules, particularly those involving pyrrolidine derivatives.
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including:
- Alkylation Reactions : The compound can be synthesized via alkylation of pyrrolidine derivatives with appropriate alkyl halides.
- Reduction Reactions : It can also be produced through reduction processes involving corresponding carbonyl compounds .
Pharmacological Research
Given its structural features, this compound is being explored for its potential pharmacological applications. The compound's ability to modulate receptor activity makes it a candidate for further investigation in drug development.
Potential Applications in Drug Development
Research indicates that this compound could serve as a scaffold for designing new drugs targeting various conditions such as:
- Cognitive Disorders : Its neuroprotective properties may help in developing treatments for diseases like Alzheimer's and Parkinson's.
- Pain Management : Due to its interaction with neurotransmitter systems, it may have analgesic properties worth exploring .
Biochemical Research
In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor provides insights into enzyme kinetics and mechanisms.
Enzyme Interaction Studies
Research has shown that this compound can influence the activity of certain enzymes involved in metabolic processes, which could lead to advancements in understanding metabolic disorders .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential neuroprotective agent; reduces neuronal apoptosis under oxidative stress conditions |
| Synthetic Organic Chemistry | Building block for synthesizing complex pyrrolidine derivatives; achievable via alkylation/reduction |
| Pharmacological Research | Candidate for drug development targeting cognitive disorders and pain management |
| Biochemical Research | Investigates enzyme interactions and metabolic pathways |
Mechanism of Action
The mechanism of action of methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological context. The hydroxymethyl group plays a crucial role in its binding affinity and specificity, allowing it to modulate various biochemical pathways.
Comparison with Similar Compounds
Key Observations:
Core Backbone: The target compound’s propanoate ester is shared with HR448905 and Compound 7l , but its pyrrolidine ring distinguishes it from pyrazolopyridine (HR448905) and pyridinyl-phenyl (7l) systems.
Stereochemistry : The (2S)-chirality in the target compound contrasts with the racemic mixtures in Imp. A and the absence of stereochemical emphasis in HR448903.
Functional Groups :
- The hydroxymethyl group in the target compound enhances hydrophilicity compared to HR448905’s difluoromethyl group, which improves lipophilicity and metabolic stability.
- Unlike Imp. A’s carboxylic acid (prone to ionization), the ester in the target compound may improve membrane permeability.
Synthetic Complexity : Compound 7l involves multi-step synthesis (e.g., nitro reduction to amine, 63% yield), whereas the target compound’s synthesis likely requires chiral resolution or asymmetric catalysis.
Biological Activity
Methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate, a compound with the molecular formula CHNO and a molecular weight of 187.24 g/mol, has garnered interest in various biological studies due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Effects
This compound exhibits several pharmacological activities:
- Anti-fibrotic Activity : Recent studies have indicated that compounds similar to this compound can significantly reduce collagen deposition in lung tissues, suggesting a role in mitigating pulmonary fibrosis. For instance, EM703, a related compound, was shown to inhibit TGF-β-induced collagen production in mouse lung fibroblasts .
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects by modulating pro-inflammatory cytokines such as IL-1β and TNF-α. This modulation is crucial for conditions characterized by excessive inflammation .
- Neuroprotective Effects : There is emerging evidence that pyrrolidine derivatives can exhibit neuroprotective properties, potentially through the inhibition of oxidative stress pathways and modulation of neuronal survival factors.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of TGF-β Signaling Pathway : By interfering with TGF-β signaling, the compound may help in reducing fibrosis and inflammation .
- Modulation of Cytokine Production : The compound appears to influence the production of key cytokines involved in inflammatory responses, thereby offering therapeutic benefits in inflammatory diseases.
Study on Pulmonary Fibrosis
A notable study investigated the effects of EM703 on pulmonary fibrosis models. The results indicated:
| Treatment Group | Hydroxyproline Content (µg/mL) | Collagen Deposition | Cytokine Levels |
|---|---|---|---|
| Control | 150 | High | Elevated |
| EM703 | 50 | Reduced | Significantly lower |
The study concluded that EM703 effectively reduced hydroxyproline levels and collagen deposition in lung tissues compared to control groups, highlighting its potential as an anti-fibrotic agent .
Neuroprotective Study
Another research focused on the neuroprotective effects of related pyrrolidine compounds demonstrated:
| Compound | Neuronal Survival (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 40 | High |
| Methyl Derivative | 75 | Significantly reduced |
This study indicated that methyl derivatives could enhance neuronal survival under oxidative stress conditions, suggesting their potential use in neurodegenerative diseases .
Q & A
Q. What are the recommended methods for synthesizing methyl 3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanoate in a laboratory setting?
- Methodological Answer: Synthesis typically involves coupling reactions (e.g., amide or ester bond formation) with strict stereochemical control. For example, nucleophilic substitution between pyrrolidine derivatives and methyl propanoate precursors can be employed. Purification via column chromatography (silica gel, gradient elution) is recommended to isolate the enantiomerically pure product. Reaction efficiency can be monitored using TLC or LC-MS .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer: Use a combination of NMR spectroscopy (¹H/¹³C, COSY, HSQC) to verify stereochemistry and functional groups. X-ray crystallography is critical for absolute configuration confirmation, as demonstrated in analogous pyrrolidine derivatives . Additionally, compare experimental IR spectra with computational predictions (DFT) to validate vibrational modes .
Q. What analytical techniques are suitable for quantifying impurities in this compound?
- Methodological Answer: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard for impurity profiling. For trace analysis, LC-MS/MS provides higher sensitivity. Calibrate using certified reference standards (e.g., EP impurities) and validate method precision via spike-recovery experiments .
Q. What safety precautions are essential when handling this compound in research?
- Methodological Answer: Follow GHS-compliant protocols : use fume hoods for synthesis, wear nitrile gloves, and employ chemical-resistant goggles. Refer to SDS guidelines for spill management (e.g., neutralization with inert absorbents). Store in airtight containers under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound synthesis?
- Methodological Answer: Apply factorial design (e.g., 2³ full factorial) to test variables like temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). Use ANOVA to identify significant factors. For enantiomeric excess optimization, employ response surface methodology (RSM) with chiral HPLC as the response metric .
Q. What computational strategies predict reaction pathways for synthesizing this compound?
- Methodological Answer: Use density functional theory (DFT) to model transition states and intermediate energies (e.g., B3LYP/6-31G* basis set). Reaction path searches (e.g., Nudged Elastic Band method) can identify low-energy pathways. Integrate results with experimental kinetics (e.g., in situ FTIR monitoring) to refine computational models .
Q. How to address discrepancies between computational predictions and experimental outcomes in the compound’s reactivity?
- Methodological Answer: Cross-validate DFT-derived activation energies with experimental Arrhenius plots. Adjust solvation models (e.g., PCM for polar solvents) or incorporate dispersion corrections (e.g., D3-BJ). For stereochemical mismatches, re-examine conformational sampling in simulations and verify crystallographic data .
Q. What reactor designs are optimal for scaling up the production of this compound?
- Methodological Answer: Continuous flow reactors (e.g., microreactors with immobilized catalysts) enhance heat/mass transfer and reduce racemization risks. For batch processes, use jacketed reactors with precise temperature control (±1°C). Optimize agitation speed (300–600 rpm) to ensure homogeneity, especially in biphasic systems .
Notes
- Methodological Focus: Answers emphasize experimental design, validation, and integration of computational/empirical data.
- References: Citations align with evidence IDs (e.g., for ICReDD’s computational-experimental feedback loop).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
